N-(1,3-dioxoisoindolin-5-yl)-3-(p-tolylthio)propanamide
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Overview
Description
N-(1,3-dioxoisoindolin-5-yl)-3-(p-tolylthio)propanamide is a synthetic organic compound that belongs to the class of amides It features a phthalimide moiety and a thioether linkage, which are often found in bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-3-(p-tolylthio)propanamide typically involves the following steps:
Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under heating conditions.
Thioether Formation: The introduction of the p-tolylthio group can be achieved through a nucleophilic substitution reaction, where a suitable thiol (e.g., p-toluenethiol) reacts with a halogenated precursor.
Amide Bond Formation: The final step involves the coupling of the phthalimide-thioether intermediate with a suitable amine or amino acid derivative to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-5-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (sulfuric acid and nitric acid), halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-3-(p-tolylthio)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phthalimide moiety can act as a pharmacophore, while the thioether linkage may influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-dioxoisoindolin-2-yl)-3-(p-tolylthio)propanamide: Similar structure but with a different position of the phthalimide group.
N-(1,3-dioxoisoindolin-5-yl)-3-(phenylthio)propanamide: Similar structure but with a phenylthio group instead of a p-tolylthio group.
Uniqueness
N-(1,3-dioxoisoindolin-5-yl)-3-(p-tolylthio)propanamide is unique due to the specific positioning of the phthalimide and p-tolylthio groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-2-5-13(6-3-11)24-9-8-16(21)19-12-4-7-14-15(10-12)18(23)20-17(14)22/h2-7,10H,8-9H2,1H3,(H,19,21)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIXWHQOHHXZHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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